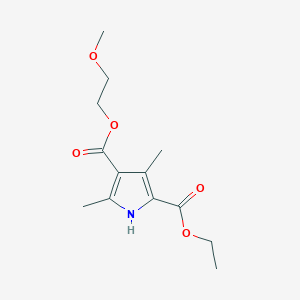
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide is a complex organic compound featuring a cyclopropyl group, a phenylethenesulfonamide moiety, and a hydroxymethyl substituent
作用機序
Target of Action
The primary targets of (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamideCyclopropane-containing compounds have been found to interact with a variety of biological targets .
Mode of Action
Cyclopropane-containing compounds are known for their unique structural and chemical properties, which often contribute to their biological activities .
Biochemical Pathways
Cyclopropane biosynthesis, a process that could be relevant to this compound, involves two major pathways. These pathways differ based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
The specific molecular and cellular effects of This compoundThe presence of the cyclopropane moiety often contributes to the biological activities of such compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method is the Simmons-Smith reaction, which cyclopropanates alkenes using a zinc carbenoid intermediate . The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst . The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, ensuring scalability and sustainability.
化学反応の分析
Types of Reactions
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide has several applications in scientific research:
類似化合物との比較
Similar Compounds
Cyclopropylmethylamines: Share the cyclopropyl group but differ in their amine functionality.
Phenylethenesulfonamides: Similar sulfonamide moiety but lack the cyclopropyl and hydroxymethyl groups.
Hydroxymethylcyclopropanes: Contain the cyclopropyl and hydroxymethyl groups but lack the sulfonamide moiety.
Uniqueness
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
特性
IUPAC Name |
(E)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-6,9,14-15H,7-8,10-11H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHRXJQIHJBQK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C=CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)
![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)

![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2832479.png)


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)

![2-(2-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2832485.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2832490.png)
![3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid](/img/structure/B2832492.png)
![2-(ethylsulfanyl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2832494.png)
